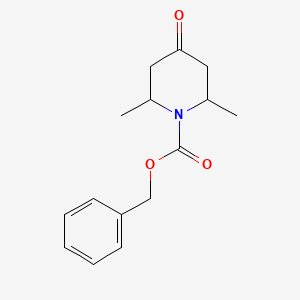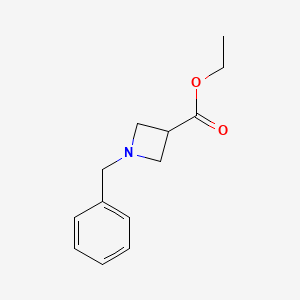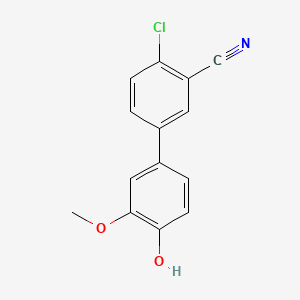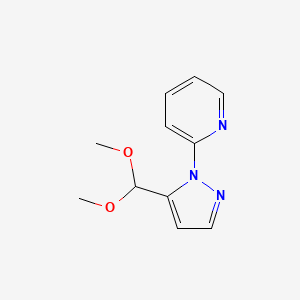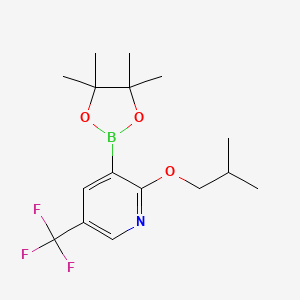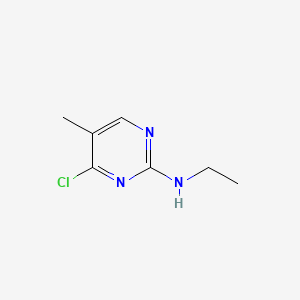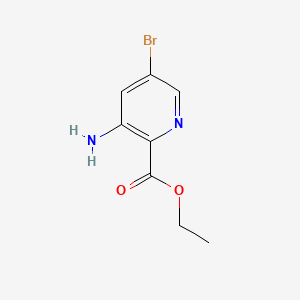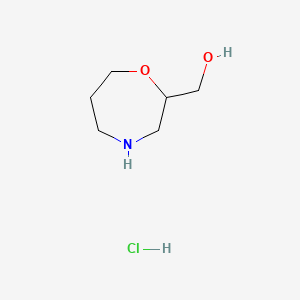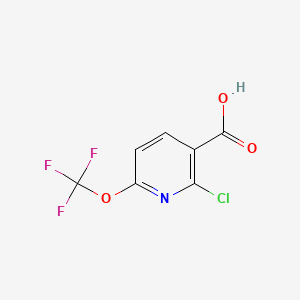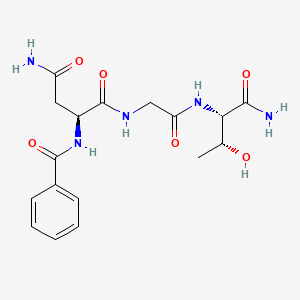
Bz-Asn-Gly-Thr-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Bz-Asn-Gly-Thr-NH2” is a peptide compound . It is used in various biochemical researches .
Molecular Structure Analysis
The molecular formula of “Bz-Asn-Gly-Thr-NH2” is C17H23N5O6 . The molecular weight is 393.39 .Physical And Chemical Properties Analysis
The physical and chemical properties of “Bz-Asn-Gly-Thr-NH2” include a molecular weight of 393.394, a density of 1.4±0.1 g/cm3, and a boiling point of 965.5±65.0 °C at 760 mmHg .科学的研究の応用
Immunology: Enhancing B Cell Differentiation
The peptide has been identified as a potent agent in promoting B cell differentiation and inducing antigen presentation. In a study, it was observed that the peptide significantly accelerated total B cell counts and enhanced B-cell differentiation and plasma cell production. This suggests its potential use in vaccine development and immunotherapy, where B cell activation is crucial .
Biochemistry: Proteasome-Mediated Degradation
In biochemistry, “Bz-Asn-Gly-Thr-NH2” has been used to study proteasome-mediated degradation. A particular focus has been on the degradation of tissue-nonspecific alkaline phosphatase with a mutation that prevents it from reaching the cell surface. The peptide’s role in this process could provide insights into the treatment of diseases like hypophosphatasia .
Nanotechnology: Nanopore Functionalization
The peptide has applications in nanotechnology, particularly in the functionalization of nanopores for the detection of amino acids and pathologically relevant peptides. This could lead to advancements in real-time detection and quantification of biomolecules, which is essential for diagnostic purposes .
Molecular Biology: Transcriptome Analysis
“Bz-Asn-Gly-Thr-NH2” has been instrumental in transcriptome analysis to understand the molecular mechanisms underlying B cell differentiation. By studying the gene expression profiles in B cells stimulated with the peptide, researchers can uncover key pathways and biological functions involved in immune responses .
Veterinary Medicine: Avian Immune System Research
The peptide has been used in veterinary medicine to study the avian immune system, particularly the Bursa of Fabricius, which is vital for B cell development in birds. Understanding how the peptide influences B cell formation can lead to better poultry vaccines and treatments .
Cell Biology: Autophagy in Immature B Cells
Research has shown that “Bz-Asn-Gly-Thr-NH2” can induce autophagy in immature B cells. This process is linked to humoral immunity and B cell differentiation, indicating the peptide’s potential in developing therapies for autoimmune diseases and enhancing immune responses .
Immunogenetics: Antigenic Presentation Enhancement
The peptide’s ability to enhance antigenic presentation makes it valuable in immunogenetics. By facilitating the presentation of antigens on B cells, it can improve the efficacy of vaccines and aid in the design of personalized immunotherapies .
Pharmacology: Drug Delivery Systems
In pharmacology, “Bz-Asn-Gly-Thr-NH2” could be explored as a component of drug delivery systems. Its interaction with cellular pathways and immune cells presents an opportunity to develop targeted therapies that can modulate immune responses for various diseases .
Safety and Hazards
特性
IUPAC Name |
(2S)-N-[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]-2-benzamidobutanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O6/c1-9(23)14(15(19)26)22-13(25)8-20-17(28)11(7-12(18)24)21-16(27)10-5-3-2-4-6-10/h2-6,9,11,14,23H,7-8H2,1H3,(H2,18,24)(H2,19,26)(H,20,28)(H,21,27)(H,22,25)/t9-,11+,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUKQTFINZBSBS-PUYPPJJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)C1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bz-Asn-Gly-Thr-NH2 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

